molecular formula C7H10N2O3 B2488322 Methyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate CAS No. 2248368-53-6

Methyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate

Cat. No.: B2488322
CAS No.: 2248368-53-6
M. Wt: 170.168
InChI Key: AUQJMTFTHNNFAM-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms, which imparts unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which then cyclizes to form the desired oxazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxazole N-oxides

    Reduction: Amine derivatives

    Substitution: Various substituted oxazole derivatives

Scientific Research Applications

Methyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream biological effects. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-5-(amino)-1,2-oxazole-4-carboxylate
  • Methyl 3-methyl-5-(ethylamino)-1,2-oxazole-4-carboxylate
  • Methyl 3-methyl-5-(dimethylamino)-1,2-oxazole-4-carboxylate

Uniqueness

Methyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methylamino group at the 5-position of the oxazole ring enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable scaffold in drug design and synthesis.

Properties

IUPAC Name

methyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4-5(7(10)11-3)6(8-2)12-9-4/h8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQJMTFTHNNFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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